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Compound of Interest

Compound Name:
1-(2-Fluorophenyl)-1H-Pyrazole-4-

Carbaldehyde

Cat. No.: B1292921 Get Quote

CAS Number: 1015845-52-9

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Fluorophenyl)-1H-pyrazole-4-
carbaldehyde, a key building block in the synthesis of novel therapeutic agents and advanced

materials. Its unique structural features, including the pyrazole core and the fluorine-substituted

phenyl ring, make it a valuable intermediate in medicinal chemistry and material science. The

presence of the fluorine atom can enhance metabolic stability and binding affinity of its

derivatives to biological targets.[1]

Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Fluorophenyl)-1H-pyrazole-4-
carbaldehyde is presented in the table below for easy reference.
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Property Value Reference

CAS Number 1015845-52-9 [2]

Molecular Formula C₁₀H₇FN₂O [2]

Molecular Weight 190.18 g/mol [2]

Appearance Light yellow solid [2]

Purity ≥ 95% (NMR) [2]

Storage Conditions 0-8°C [2]

LogP 2.36

Rotatable Bonds 2

Synthesis
The primary synthetic route to 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is through

the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a

hydrazone precursor.

Synthetic Workflow
The overall synthesis can be visualized as a two-step process:
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Caption: Synthetic workflow for 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of

pyrazole-4-carbaldehydes.[3]

Step 1: Synthesis of (E/Z)-1-(1-(2-fluorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone

Intermediate)
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To a solution of 2'-fluoroacetophenone (10 mmol) in ethanol (20 mL), add phenylhydrazine

(10 mmol).

Add a catalytic amount of glacial acetic acid (2-3 drops).

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the

hydrazone intermediate.

Step 2: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

In a round-bottom flask, prepare the Vilsmeier-Haack reagent by adding phosphorus

oxychloride (POCl₃, 30 mmol) dropwise to ice-cold, anhydrous N,N-dimethylformamide

(DMF, 30 mmol) with constant stirring.

To this pre-formed reagent, add a solution of the hydrazone intermediate (10 mmol) in

anhydrous DMF (10 mL) dropwise at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 80-90°C for 4-6 hours.[2]

Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and

carefully pour it onto crushed ice.

Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide

solution until a precipitate forms.

Filter the solid product, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by

column chromatography on silica gel.
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Applications in Drug Discovery
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial scaffold for the

development of bioactive molecules, particularly in the areas of anti-inflammatory and anti-

cancer therapies.[1] The pyrazole nucleus is a well-established pharmacophore found in

several approved drugs.

Role as a Precursor for Kinase Inhibitors
Derivatives of fluorophenyl pyrazoles have been investigated as potent inhibitors of various

protein kinases, which are key regulators of cellular signaling pathways often dysregulated in

diseases like cancer and inflammatory disorders. One such important target is the p38

mitogen-activated protein kinase (MAPK).

p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway plays a central role in inflammation and cellular stress responses. Its

inhibition is a therapeutic strategy for various inflammatory diseases. Pyrazole-urea based

compounds, which can be synthesized from pyrazole aldehydes, have been identified as

potent p38 MAPK inhibitors.
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Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

This pathway illustrates how extracellular stress signals and inflammatory cytokines activate a

cascade involving MKK3/6 and p38 MAPK. Activated p38 then phosphorylates downstream

targets, including transcription factors, leading to the expression of inflammatory genes.
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Pyrazole-urea derivatives synthesized from 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
can act as potent inhibitors of p38 MAPK, thereby blocking this inflammatory cascade.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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